Home > Products > Screening Compounds P16067 > 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one - 1260761-08-7

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

Catalog Number: EVT-3231404
CAS Number: 1260761-08-7
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrole[2,3-b]pyridine-3-methylene)-2,4-dimethyl-1H-pyrrole-3-formamide

Compound Description: This compound represents a class of 5-bromo-7-azaindoline-2-one derivatives investigated for their antitumor activity. These compounds exhibit superior antitumor activity compared to the known drug sunitinib. [] The linker between the amide bond and the secondary amine at the 3-position is specifically a C3-C5 alkylidene. []

Relevance: This compound shares the core 5-bromo-indoline-2-one structure with 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one. The key difference lies in the replacement of the methyl group at the 7-position with a pyrrole-formamide substituent linked via a methylene bridge. Additionally, this compound is a derivative of 7-azaindoline-2-one, featuring a nitrogen atom replacing the carbon at the 7-position of the indole ring. []

4-Oximido-1-piperidyl Fragment Containing 5-(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrole[2,3-b]pyridine-3-methylene)-2,4-dimethyl-1H-pyrrole-3-formamide

Compound Description: Similar to the previous compound, this molecule belongs to the 5-bromo-7-azaindoline-2-one class, explored for its antitumor potential. This particular derivative incorporates a 4-oximido-1-piperidyl fragment and demonstrates even greater antitumor activity compared to sunitinib. []

Relevance: This compound exhibits significant structural similarity to 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one, sharing the core 5-bromo-indoline-2-one motif. The main distinction lies in the 7-position substitution, where a more complex 4-oximido-1-piperidyl containing pyrrole-formamide group replaces the simple methyl group of the target compound. Similar to the previous example, this compound is also a 7-azaindoline-2-one derivative. []

rac-5-Bromo-N-benzylisatin creatinine ethanol monosolvate

Compound Description: This compound, systematically named rac-1-benzyl-5-bromo-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-2,3-dihydro-1H-indol-2-one ethanol monosolvate, is a racemic mixture crystallizing in the RR and SS configurations. [] The compound's structure reveals a nearly planar isatin ring and specific dihedral angles between the phenyl, imidazole, and isatin rings. The crystal structure reveals intermolecular hydrogen bonding patterns and π–π interactions. []

Relevance: This compound shares the 5-bromo-indoline-2-one core with 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one. The crucial structural differences are the presence of a benzyl group attached to the nitrogen atom of the indole ring and a creatinine moiety bonded to the 3-position of the indole ring. []

3-Substituted-5-Fluoro-1,2-dihydro-3H-indol-2-ones

Compound Description: This set of compounds, derived from 5-bromo-1H-indole, were synthesized and evaluated for their antitumor activity. Notably, compounds 1c, 1f, 1g, and 1h within this series showed superior inhibitory activity against HMEC cells compared to sunitinib at a 10 μmol/L concentration. Further testing revealed that compounds 1c and 1e displayed more potent anti-proliferation activities than sunitinib against the HL-60 cell line. []

Relevance: These compounds are structurally analogous to 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one, sharing the core 1,2-dihydro-3H-indol-2-one structure. The key variations include the presence of a fluorine atom at the 5-position instead of bromine and diverse substituents at the 3-position, a key site for structural modification and exploration of antitumor properties. []

Overview

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound belongs to a class of molecules known as indole derivatives, which are significant in pharmacology for their diverse biological properties, including anticancer and antimicrobial activities.

Source and Classification

The compound is classified under indole derivatives, specifically as a substituted indole. Indoles are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring, and their derivatives often exhibit significant biological activity. The presence of the bromine atom at the 5-position and the methyl group at the 7-position contributes to its unique chemical properties and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one typically involves several steps:

  1. Bromination: The starting material, 7-methylindole, undergoes bromination to introduce the bromine atom at the 5-position.
  2. Cyclization: Following bromination, cyclization occurs to form the dihydroindole structure.
  3. Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

A notable synthetic route involves using 4-bromo-2-methylaniline as a precursor, which undergoes a series of reactions including iodination, coupling, and cyclization to yield 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one . This method emphasizes cost-effectiveness and high yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Reactions and Technical Details

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one participates in various chemical reactions due to its reactive sites:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Condensation Reactions: It can react with various electrophiles to form more complex structures.
  3. Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.

These reactions are crucial for developing new derivatives that may enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cancer cell proliferation. Studies have shown that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression . The exact pathways may involve modulation of signaling pathways associated with cell growth and survival.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the bromine atom.
Applications

Scientific Uses

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

  1. Medicinal Chemistry: Used as an intermediate in the synthesis of bioactive compounds with potential anticancer properties.
  2. Pharmacological Studies: Investigated for its antiproliferative effects against various cancer cell lines, providing insights into its potential therapeutic uses.
  3. Chemical Biology: Serves as a tool compound for studying biological pathways related to indole derivatives.
Systematic Nomenclature and Structural Classification

IUPAC Conventions for Oxindole Derivatives

The core structure of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one belongs to the oxindole class, characterized by a benzopyrrolidone framework where the pyrrolidone ring is saturated at the 3-position. According to IUPAC rules, oxindoles are prioritized with the lactam carbonyl as the principal functional group, assigning it the lowest possible locant (position 2). The systematic name 5-bromo-7-methylindolin-2-one reflects this hierarchy, with "indolin-2-one" designating the saturated oxindole core [1] [9].

The numbering system initiates at the lactam nitrogen (position 1), followed by the carbonyl carbon (position 2), and proceeds through the fused benzene ring. This prioritization ensures consistent identification of substituent positions, as validated by the compound’s canonical SMILES representation O=C1NC2=C(C=C(Br)C=C2C)C1 [1] [3]. The hydrogen bonding configuration—one donor (N–H) and one acceptor (C=O)—further defines its tautomeric state, critical for crystallographic studies [9].

Table 1: Nomenclature and Identifiers

ClassificationIdentifierValue
IUPAC NamePrimary5-Bromo-7-methylindolin-2-one
CAS RegistryUnique1260761-08-7
Molecular FormulaCompositionC₉H₈BrNO
Canonical SMILESConnectivityO=C1NC2=C(C=C(Br)C=C2C)C1 [1]
InChIKeyFingerprintMZNDURZLKXBGAU-UHFFFAOYSA-N [2]

Substitution Pattern Analysis: Bromo and Methyl Positioning

The bromine atom at the 5-position and methyl group at the 7-position create a meta-disubstituted pattern across the oxindole’s benzene ring. This arrangement significantly alters electron density distribution, as evidenced by computational metrics like the calculated LogP value of 2.35, indicating enhanced lipophilicity compared to unsubstituted oxindole (LogP ≈ 1.2) [9]. The bromine acts as an electron-withdrawing group (σₚ⁺ ≈ 0.25), while the methyl substituent serves as an electron-donating group (σₚ ≈ −0.17), creating opposing electronic effects that polarize the aromatic system .

Synthetic accessibility is influenced by this substitution pattern: bromine’s position ortho to the fused pyrrolidone ring enables direct metal-catalyzed cross-coupling reactions, as demonstrated by its use in pharmaceutical intermediates. Conversely, the methyl group at the 7-position experiences steric hindrance from the lactam ring, reducing its reactivity toward electrophilic substitution [3] . NMR studies referenced in supplier documentation confirm distinct chemical shifts for H4 (δ ≈ 7.2 ppm) and H6 (δ ≈ 6.9 ppm), attributable to de-shielding by bromine and shielding by the methyl group, respectively [9].

Comparative Structural Taxonomy with Dihydroindole Isomers

Structural isomers of 5-bromo-7-methylindolin-2-one exhibit markedly different properties due to variations in halogen placement, alkyl chain length, or ring saturation. Key comparisons include:

  • Positional Isomers: 7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one (CAS: not specified) relocates bromine to the equivalent 7-position but methylates the 3-carbon of the pyrrolidone ring. This shifts the molecule from planar (2-oxindole) to tetrahedral geometry at C3, altering dipole moments and crystal packing [7].
  • Alkyl Chain Variants: 5-Bromo-7-ethyl-2,3-dihydro-1H-indol-2-one (CAS: 1532015-60-3) extends the methyl to ethyl, increasing molecular weight to 240.10 g/mol and LogP by ≈0.5 units. The elongated chain enhances hydrophobic binding in receptor docking studies [4].
  • Heterocyclic Analogs: 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273599-10-2) replaces the lactam nitrogen with oxygen, converting the pharmacophore from hydrogen-bond donor to acceptor—a critical distinction in kinase inhibitor design .

Properties

CAS Number

1260761-08-7

Product Name

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

IUPAC Name

5-bromo-7-methyl-1,3-dihydroindol-2-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

MZNDURZLKXBGAU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NC(=O)C2)Br

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.